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Compound of Interest

Compound Name: Ranitidine

Cat. No.: B014927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ranitidine's performance against placebo in

key clinical trials. The following sections detail the experimental data, methodologies employed

in these trials, and visualizations of both the drug's mechanism of action and a typical clinical

trial workflow.

Data Presentation: Efficacy and Safety of Ranitidine
vs. Placebo
The following tables summarize the quantitative data from placebo-controlled clinical trials of

ranitidine for various gastrointestinal disorders.

Table 1: Efficacy of Ranitidine in Gastroesophageal
Reflux Disease (GERD)
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Trial/Stu
dy

Patient
Populati
on

Ranitidi
ne
Regime
n

Placebo
Group

Outcom
e
Measur
e

Ranitidi
ne
Result

Placebo
Result

p-value

Multicent

er,

double-

blind

trial[1]

284

patients

with

GERD

150 mg

twice

daily for

6 weeks

N/A

Endosco

pic

improve

ment

Significa

ntly

better

than

placebo

N/A <0.05

CEN

Study[2]

Patients

with

GERD

with ≥3-

month

history of

heartburn

150 mg

twice

daily for

6 weeks

N/A

Reductio

n in

mean

heartburn

pain

scores

Statistical

ly

significan

t

reduction

within 24

hours

N/A ≤0.001

Double-

blind

randomiz

ed trial[3]

37

outpatien

ts with

moderate

to severe

reflux

esophagi

tis

150 mg

twice

daily for

6 weeks

19

patients

Endosco

pic

improve

ment

15/17

patients

showed

improve

ment

5/18

patients

showed

improve

ment

<0.01

Table 2: Efficacy of Ranitidine in Peptic Ulcer Disease
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Trial/Stu
dy

Patient
Populati
on

Ranitidi
ne
Regime
n

Placebo
Group

Outcom
e
Measur
e

Ranitidi
ne
Result

Placebo
Result

p-value

Makalina

o &

Zaño,

1984[4]

51

patients

with

duodenal

ulcer

N/A
22

patients

Duodenal

ulcer

healing

70%

(14/20)

healed

4.5%

(1/22)

healed

N/A

Makalina

o &

Zaño,

1984[4]

44

patients

with

benign

gastric

ulcer

N/A
20

patients

Gastric

ulcer

healing

75%

(12/16)

healed

30%

(6/20)

healed

N/A

Dobrilla

et al.,

1981[1]

40

patients

with

pyloric or

duodenal

ulcer

40 mg

t.d. with

meals

and 80

mg at

bedtime

for 4

weeks

17

patients

Complete

ulcer

healing

83.3%

(15/18)

healed

29.4%

(5/17)

healed

<0.01

Ashton et

al.,

1982[5]

42

patients

with

gastric

ulcer

150 mg

twice

daily for

1 month

17

patients

Complete

ulcer

healing

16/21

patients

healed

5/17

patients

healed

<0.01

Table 3: Efficacy of Ranitidine in Non-Ulcer Dyspepsia
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Trial/Stu
dy

Patient
Populati
on

Ranitidi
ne
Regime
n

Placebo
Group

Outcom
e
Measur
e

Ranitidi
ne
Result

Placebo
Result

p-value

Müller et

al.,

1994[6]

652

patients

with non-

ulcer

dyspepsi

a

150 mg

twice a

day for 4

weeks

N/A

Complete

disappea

rance of

all

dyspeptic

symptom

s

Significa

nt

improve

ment

after 4

weeks

36%

symptom

disappea

rance

<0.05

Farup et

al.,

1997[7]

226

patients

with

functional

dyspepsi

a

N/A N/A

Change

in overall

symptom

score

(100-mm

VAS) in

'respond

ers'

28 mm

improve

ment

5 mm

improve

ment

<0.001

Table 4: Safety Profile of Ranitidine vs. Placebo
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Trial/Study
Adverse Events in
Ranitidine Group

Adverse Events in
Placebo Group

Conclusion on
Safety

Multicenter review of

189 controlled trials

Not specified in

abstract

Not specified in

abstract

Adverse events nearly

indistinguishable from

placebo.

Makalinao & Zaño,

1984[4]

No side effects

definitely attributed to

ranitidine.

Not specified.
Ranitidine was well-

tolerated.

Dobrilla et al., 1981[1]

No side effects or

significant

hematological or

biochemical

abnormalities.

Not specified.
Ranitidine was well-

tolerated.

Ashton et al., 1982[5] No adverse effects. Not specified.
Ranitidine appears to

be a safe treatment.

Experimental Protocols
The clinical trials cited in this review predominantly followed a randomized, double-blind,

placebo-controlled design. Below is a synthesized description of the typical methodologies

employed.

1. Patient Selection and Enrollment:

Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of

GERD, peptic ulcer disease (confirmed by endoscopy), or functional dyspepsia were

enrolled.[1][2][3] For GERD studies, a minimum history of symptoms (e.g., at least a 3-month

history of heartburn) was often required.[2]

Exclusion Criteria: Patients with confounding gastrointestinal conditions, severe concomitant

illnesses, or those taking medications that could interfere with the study outcomes were

typically excluded.

2. Randomization and Blinding:
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Patients were randomly assigned to receive either ranitidine or a matching placebo.

Both patients and investigators were blinded to the treatment allocation to prevent bias in

symptom reporting and assessment.

3. Treatment Regimen:

Ranitidine Dosage: The most common dosage for GERD and peptic ulcer disease was 150

mg twice daily.[1][3][5] Other regimens included 40 mg three times a day with meals and 80

mg at bedtime for duodenal ulcers.[1]

Placebo: The placebo was identical in appearance, taste, and packaging to the ranitidine
tablets to maintain blinding.

Duration of Treatment: The treatment duration varied depending on the indication, typically

ranging from 4 to 8 weeks.[1][3]

4. Outcome Assessment:

Efficacy:

Symptom Assessment: Patients' symptoms, such as heartburn, epigastric pain, and

regurgitation, were assessed at baseline and at regular intervals throughout the study.

This was often done using patient diaries and standardized questionnaires or visual

analog scales (VAS).[6][7]

Endoscopic Evaluation: For peptic ulcer and GERD studies with esophagitis, endoscopy

was performed at the beginning and end of the treatment period to assess healing of

ulcers or improvement in the esophageal mucosa.[1][3]

Safety:

Adverse events were monitored and recorded at each study visit.

Laboratory tests (hematology and blood chemistry) were often conducted at the beginning

and end of the study to monitor for any drug-related abnormalities.[1]

5. Statistical Analysis:
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Statistical tests were used to compare the outcomes between the ranitidine and placebo

groups. The specific tests would depend on the type of data collected (e.g., chi-square test

for healing rates, t-test for changes in symptom scores). A p-value of less than 0.05 was

typically considered statistically significant.
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Caption: Ranitidine competitively blocks the H2 receptor on gastric parietal cells.

Experimental Workflow of a Ranitidine Clinical Trial
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Caption: A typical workflow for a randomized, placebo-controlled clinical trial of ranitidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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